N-(4-hydroxycyclohexyl)benzamide shares some structural similarities with ambroxol, a medication used to treat respiratory conditions by thinning mucus. This suggests N-(4-hydroxycyclohexyl)benzamide might be investigated for similar properties. Ambroxol is derived from trans-2-amino-N-(4-hydroxycyclohexyl)benzamide, which can be considered a close relative of N-(4-hydroxycyclohexyl)benzamide [].
Research into the biological activity of analogues of N-(4-hydroxycyclohexyl)benzamide might shed light on its potential applications. Studies exist exploring the activity of various N-substituted cyclohexanecarboxamides, but none specifically target N-(4-hydroxycyclohexyl)benzamide yet.
N-(4-hydroxycyclohexyl)benzamide is an organic compound with the molecular formula CHNO and a molecular weight of 219.28 g/mol. This compound features a cyclohexyl group substituted with a hydroxyl group at the para position, attached to a benzamide moiety. Its structural uniqueness arises from the combination of a cyclohexyl ring and an amide functional group, which influences its chemical behavior and potential applications in various fields.
Research indicates that N-(4-hydroxycyclohexyl)benzamide exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent, and its structural similarity to other bioactive compounds suggests it may interact with various biological targets, including enzymes involved in inflammatory pathways.
In related studies, compounds with similar structures have shown activity against certain cancer cell lines, indicating that N-(4-hydroxycyclohexyl)benzamide may have anticancer properties as well.
The synthesis of N-(4-hydroxycyclohexyl)benzamide can be achieved through several methods:
N-(4-hydroxycyclohexyl)benzamide has potential applications in:
Studies on interaction profiles suggest that N-(4-hydroxycyclohexyl)benzamide may interact with various receptors and enzymes. For instance, its structural analogs have been investigated for their binding affinity to P2X7 receptors, which are implicated in inflammation and pain pathways . Understanding these interactions can help elucidate its mechanism of action and therapeutic potential.
Several compounds share structural similarities with N-(4-hydroxycyclohexyl)benzamide. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-Hydroxydiphenylamine | Two phenolic groups | Known for antioxidant properties |
N-(4-hydroxyphenyl)benzamide | Hydroxyl group on a phenyl ring | Exhibits different biological activity |
trans-2-amino-N-(4-hydroxycyclohexyl)benzamide | Amino group addition | Potential CNS penetrable antagonist |
4-Hydroxyglibenclamide | Sulfonylurea derivative | Primarily used in diabetes management |
N-(4-hydroxycyclohexyl)benzamide stands out due to its unique cyclohexane structure combined with the hydroxyl and amide functionalities, which may confer distinct pharmacological properties compared to these similar compounds.